Chloralose

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chloralose hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

Industrie: This compound wird als Rodentizid und Avizid zur Kontrolle von Schädlingspopulationen eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Verstärkung der Aktivität des γ-Aminobuttersäure-Typ-A-Rezeptors (GABAA) aus . Es erhöht die Affinität für GABA und potenziert GABA-induzierte Ströme, was zu einer erhöhten Chloridionenleitfähigkeit und Hyperpolarisierung von Neuronen führt . Dies führt durch Abnahme der neuronalen Erregbarkeit zu Sedierung und Anästhesie .

Wirkmechanismus

Target of Action

Chloralose, also known as α-chloralose, is a rodenticide and avicide that is widely used in neuroscience and veterinary medicine as an anesthetic and sedative . The primary target of this compound is the central nervous system, specifically the inhibitory γ-aminobutyric acid type A receptors (GABA A R) . These receptors play a crucial role in maintaining the balance of excitation and inhibition in the brain, and their modulation can lead to profound effects on neuronal activity.

Mode of Action

This compound exerts barbiturate-like actions on synaptic transmission in the brain, including potent effects at inhibitory GABA A R . It operates by affecting the central nervous system of the rodents it targets . Upon consumption, it initiates a chain reaction of physiological responses in the rodent’s body. The journey of a rodent exposed to this compound begins with a sudden sense of drowsiness, setting in within a mere 15 minutes . This initial lethargy is the first step towards the rodent’s eventual demise. What follows is a loss of motor control, leaving the rodent staggering and uncoordinated .

Biochemical Pathways

It is known that this compound disrupts normal synaptic transmission in the brain, particularly affecting the gaba a r . This disruption can lead to changes in neuronal activity and behavior, which can result in the sedative and anesthetic effects observed with this compound administration.

Pharmacokinetics

It has been found in blood at a concentration of 651 mg/L in a fatal intoxication case . High levels were also detected in the gastric contents, confirming its ingestion shortly before the individual’s death . The distribution of this compound in the body was evaluated by analyzing urine, vitreous humour, brain, bile, and liver specimens .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of GABA A R activity, leading to changes in neuronal activity and behavior . This can result in sedative and anesthetic effects, as well as potential harm to non-target species from eating bait .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of this compound . For instance, this compound excels in colder temperatures. It has a remarkable ability to hinder a rodent’s capacity to regulate its body heat effectively. As temperatures drop into the 50 to 61 degrees Fahrenheit range, the efficacy of this compound rises .

Biochemische Analyse

Biochemical Properties

Chloralose exerts barbiturate-like actions on synaptic transmission in the brain, including potent effects at inhibitory γ-aminobutyric acid type A receptors (GABA A R) . This interaction with GABA A R suggests that this compound may influence the activity of enzymes and proteins involved in GABAergic neurotransmission .

Cellular Effects

In humans, this compound has both a depressive effect on the central nervous system, producing sedation and anesthesia, and a stimulant effect on spinal reflexes, producing spontaneous myoclonic movements or generalized convulsions . These effects suggest that this compound can significantly influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound’s mechanism of action is thought to involve its potent effects at inhibitory GABA A receptors . By modulating the activity of these receptors, this compound can influence synaptic transmission in the brain, exerting its sedative and anesthetic effects .

Temporal Effects in Laboratory Settings

The effects of this compound can persist for 1–3 days, suggesting that it has a relatively long duration of action . Specific information on this compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

Clinical signs of this compound ingestion in animals may include dose-dependent CNS effects such as excitation, depression, tremors, hyperesthesia, seizures, hypothermia (more common in cats), salivation, miosis, ataxia, and coma (more common in dogs) . These effects persist for 1–3 days, and the prognosis is generally favorable with supportive care .

Metabolic Pathways

This compound is converted to chloral hydrate by hepatic metabolism, then transformed by further reduction to trichloroethanol, which is then oxidized to trichloroacetic acid or glucuronidated to urochloralic acid . This suggests that this compound is involved in several metabolic pathways and may interact with various enzymes and cofactors .

Transport and Distribution

Specific information on how this compound is transported and distributed within cells and tissues is currently limited. This compound was found in blood at a concentration of 65.1 mg/L and high levels were also detected in the gastric contents, confirming its ingestion shortly before the man’s death . The distribution of this compound in the body was evaluated by analyzing urine, vitreous humour, brain, bile and liver specimens .

Subcellular Localization

Given its effects on GABA A receptors, it is likely that this compound interacts with these receptors at the cell membrane

Vorbereitungsmethoden

Chloralose wird durch Kondensation von Chloralhydrat und Glucose synthetisiert. Eine übliche Methode beinhaltet das Mischen von Glucose, Chloral, Chloroform und einer katalytischen Menge 4-Methyl-Benzolsulfonsäure, gefolgt vom Erhitzen des Gemisches unter Rückflusstemperatur über mehrere Stunden . Industrielle Produktionsverfahren folgen typischerweise ähnlichen Synthesewegen, jedoch in größerem Maßstab, um den Bedarf zu decken.

Analyse Chemischer Reaktionen

Chloralose unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: This compound kann zu Trichloressigsäure oxidiert und zu Trichlorethanol reduziert werden.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere funktionelle Gruppen ersetzt werden.

Hydrolyse: This compound kann hydrolysiert werden, um Chloralhydrat und Glucose zu ergeben.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Säuren und Basen, und die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab.

Vergleich Mit ähnlichen Verbindungen

Chloralose wird oft mit anderen Anästhetika und Rodentiziden verglichen:

Chloralhydrat: Beide Verbindungen sind von Chloral abgeleitet, aber Chloralhydrat wird häufiger als Sedativum und Hypnotikum eingesetzt.

Trichlorethanol: Trichlorethanol, ein Metabolit von this compound, hat ebenfalls sedative Eigenschaften.

Urethan: Wird oft in Kombination mit this compound für eine lang anhaltende Anästhesie verwendet.

This compound ist einzigartig in seiner Doppelfunktion als Anästhetikum und Rodentizid, was es zu einer vielseitigen Verbindung in verschiedenen Bereichen macht .

Eigenschaften

CAS-Nummer |

15879-93-3 |

|---|---|

Molekularformel |

C8H11Cl3O6 |

Molekulargewicht |

309.5 g/mol |

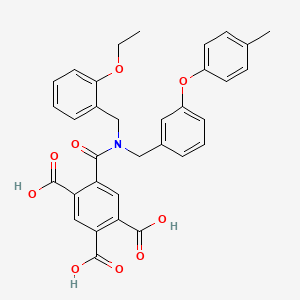

IUPAC-Name |

(1R)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |

InChI |

InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2-,3+,4-,5-,6-,7?/m1/s1 |

InChI-Schlüssel |

OJYGBLRPYBAHRT-ZMKYHYQQSA-N |

SMILES |

C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |

Isomerische SMILES |

C([C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |

Kanonische SMILES |

C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |

Aussehen |

Solid powder |

melting_point |

183.0 °C |

| 15879-93-3 | |

Physikalische Beschreibung |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] |

Piktogramme |

Acute Toxic; Irritant; Environmental Hazard |

Reinheit |

98% |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

alpha Chloralose alpha-Chloralose Anhydroglucochloral beta Chloralose beta-Chloralose Chloralose Glucochloral Glucochloralose |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of α-chloralose?

A1: While the precise mechanism of action remains unclear, α-chloralose is known to exert potent effects on the central nervous system (CNS). Research suggests it may act as a GABAA receptor agonist, similar to other hypnotic agents. []

Q2: Does α-chloralose affect baroreceptor reflex activity?

A2: Yes, studies in lambs show that α-chloralose significantly decreases baroreflex activity in a dose-dependent manner. This effect is independent of its effects on baseline blood pressure and heart rate. []

Q3: What is the impact of α-chloralose on respiratory function?

A3: α-chloralose can cause respiratory depression, particularly at high doses. [, ] It can also induce bronchial hypersecretion. [, ]

Q4: Does α-chloralose anesthesia affect thermoregulation?

A4: Yes, studies show that α-chloralose anesthesia can impair thermoregulation in dogs, making it crucial to monitor and maintain body temperature during experiments. []

Q5: How does α-chloralose compare to other anesthetics in terms of its effects on brain edema formation?

A5: Research suggests that isoflurane anesthesia attenuates cerebral edema more effectively than α-chloralose, fentanyl, or thiopental after a focal cryogenic lesion in rabbits. []

Q6: What is the molecular formula and weight of α-chloralose?

A6: The molecular formula of α-chloralose is C8H11Cl3O6, and its molecular weight is 305.5 g/mol.

Q7: Is there any spectroscopic data available for α-chloralose?

A7: While the provided research papers do not delve into detailed spectroscopic data, they highlight its solubility characteristics in various solvents. [] Further research in analytical chemistry literature would be needed for comprehensive spectroscopic information.

A7: The provided research papers primarily focus on the pharmacological and physiological effects of α-chloralose. They do not contain information regarding its material compatibility and stability, catalytic properties, or computational chemistry aspects.

A7: The provided research papers do not offer specific insights into the SAR of α-chloralose or the impact of structural modifications on its activity.

Q8: Are there any strategies to improve the solubility of α-chloralose for administration?

A8: Yes, researchers have found that using polyethylene glycol-200 (PEG-200) as a solvent significantly enhances α-chloralose solubility compared to saline solutions. This method also helps mitigate acidosis associated with chloralose administration in saline. [] Another approach involves using 2-hydroxypropyl-β-cyclodextrin to solubilize α-chloralose, creating a stable solution at room temperature for easier administration. []

A8: The provided research papers do not specifically address SHE regulations related to α-chloralose. It's crucial to consult relevant safety data sheets and regulatory guidelines for handling and disposal.

Q9: What types of research commonly employ α-chloralose anesthesia?

A9: α-Chloralose is frequently used in animal models for cardiovascular research, particularly in studies requiring minimal interference with myocardial function. [, ] It has been employed in studies examining baroreceptor reflexes, [] cerebrovascular effects, [] and renal function, [] among others.

Q10: Are there any known cases of α-chloralose resistance?

A10: The provided research papers do not mention α-chloralose resistance.

Q11: What are the potential toxic effects of α-chloralose?

A11: α-Chloralose can induce toxicity at high doses, leading to symptoms such as hypothermia, hypoventilation, convulsions, coma, miosis, hypersalivation, and bradycardia. [] Severe intoxication can occur with accidental ingestion, particularly in toddlers, requiring prompt medical attention. []

A11: While one study explores the use of α-chloralose-treated baits for controlling wood-pigeon populations, [] the provided research papers do not extensively cover the environmental impact, dissolution and solubility properties, or specific analytical method validation for α-chloralose.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

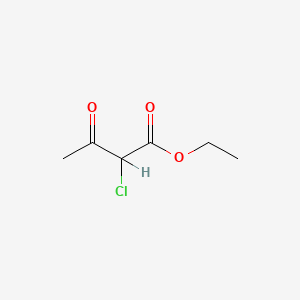

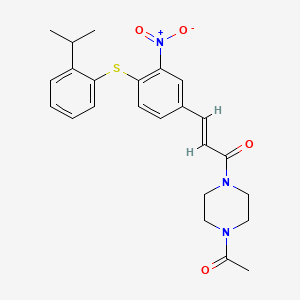

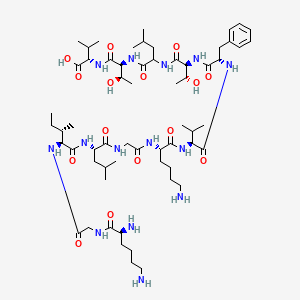

![N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B1664714.png)

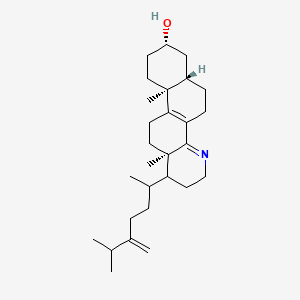

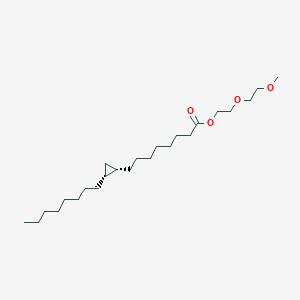

![(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid](/img/structure/B1664728.png)

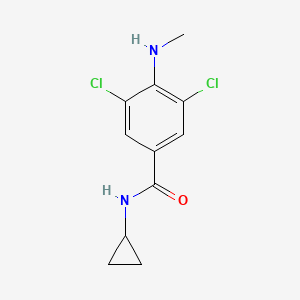

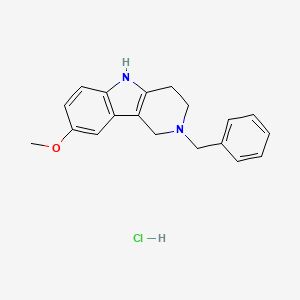

![(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one](/img/structure/B1664735.png)